molecular formula C8H6IN3O2 B13029854 3-iodo-2-methyl-5-nitro-2H-indazole

3-iodo-2-methyl-5-nitro-2H-indazole

Cat. No.: B13029854
M. Wt: 303.06 g/mol
InChI Key: GOZCJEMORCBNPE-UHFFFAOYSA-N
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Description

3-iodo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of iodine, methyl, and nitro groups at specific positions on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2-methyl-5-nitro-2H-indazole can be achieved through various synthetic routes. One common method involves the iodination of 2-methyl-5-nitro-2H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Another approach involves the nitration of 3-iodo-2-methyl-2H-indazole. This can be done using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Scientific Research Applications

3-iodo-2-methyl-5-nitro-2H-indazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to investigate biological pathways and molecular targets.

    Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-iodo-2-methyl-5-nitro-2H-indazole depends on its specific application:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

3-iodo-2-methyl-5-nitroindazole

InChI

InChI=1S/C8H6IN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3

InChI Key

GOZCJEMORCBNPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])I

Origin of Product

United States

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